N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide (let’s call it Compound X ) is a complex organic molecule with a fascinating structure. It combines elements from both benzothiazole and benzofuran, making it an intriguing candidate for various applications.
Properties
Molecular Formula |
C25H20N2O2S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H20N2O2S/c1-14-12-19-16(3)23(29-21(19)13-15(14)2)24(28)26-18-10-8-17(9-11-18)25-27-20-6-4-5-7-22(20)30-25/h4-13H,1-3H3,(H,26,28) |
InChI Key |
BQQDZJNOIHGEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Several synthetic pathways lead to the formation of Compound X. Here are some notable methods:
-
Acetylation of 2-Amino Benzothiazole Derivatives
- The initial step involves synthesizing N-(1,3-benzothiazole-2-yl)-2-chloroacetamide from the acetylation of 2-amino benzothiazole derivatives .
- The reaction typically employs triethylamine (TEA) in chloroform as the solvent.
-
Coupling Reactions
- Compound X can be synthesized through coupling reactions, such as diazo-coupling, Knoevenagel condensation, and Biginelli reactions.
- Molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions have also been explored.
Industrial Production
While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Compound X undergoes various reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Substituents can be introduced at different positions.
Common Reagents: Reagents like TEA, HOBt, and various aromatic acids play crucial roles.
Major Products: These reactions yield derivatives with diverse properties.
Scientific Research Applications
Compound X finds applications in:
Medicine: Its potential as an anti-tubercular agent has been explored.
Chemistry: Researchers study its reactivity and interactions.
Biology: It may exhibit biological activity against specific targets.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of benzothiazole and benzofuran moieties. Similar compounds include other benzothiazole derivatives and benzofuran-based molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
